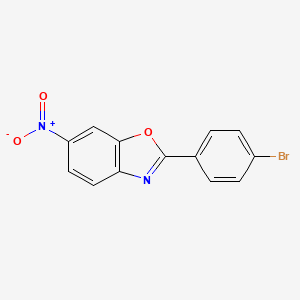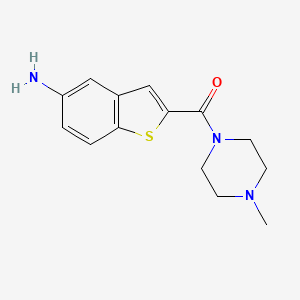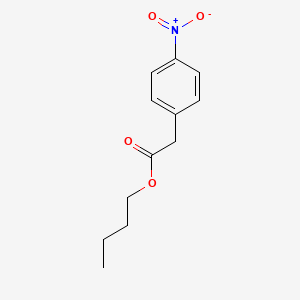
2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of bromine and nitro groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 4-bromophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the benzoxazole ring under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of nitro-substituted benzoxazole derivatives.
Reduction: Formation of amino-substituted benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)-1,3-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1,3-benzoxazole: Lacks the bromine atom, affecting its ability to participate in halogen bonding.
2-(4-Chlorophenyl)-6-nitro-1,3-benzoxazole: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and binding properties.
Uniqueness: 2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H7BrN2O3 |
|---|---|
Peso molecular |
319.11 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H |
Clave InChI |
HBNFSKCELVRKFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)





![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)



![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)
